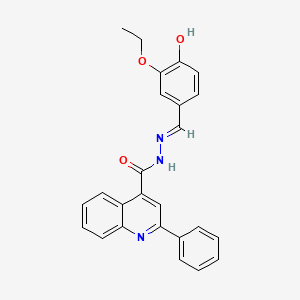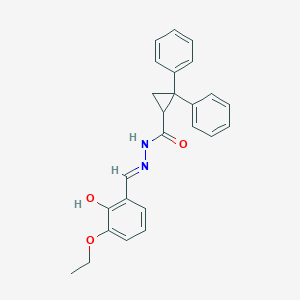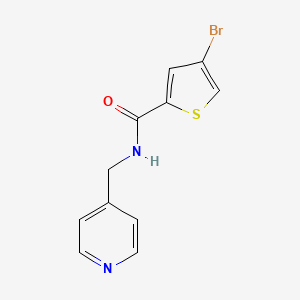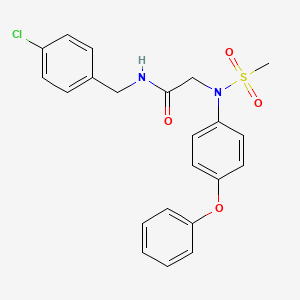![molecular formula C18H11ClN2OS2 B6000490 5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B6000490.png)
5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by scientists at Pfizer, and since then, it has been used in a variety of studies to investigate the mechanisms of various diseases.
作用機序
5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide works by binding to the ATP-binding site of the EGFR, which prevents the activation of the receptor by its ligands. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body).
実験室実験の利点と制限
One of the advantages of using 5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide in lab experiments is its high selectivity for EGFR. This makes it a useful tool for investigating the role of EGFR in various diseases. However, one limitation of using this compound is its relatively low potency compared to other EGFR inhibitors. This can make it difficult to achieve complete inhibition of EGFR in some experiments.
将来の方向性
There are several future directions for the use of 5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide in scientific research. One potential area of investigation is the development of combination therapies that use this compound in combination with other drugs to enhance its therapeutic efficacy. Another potential area of investigation is the use of this compound in the treatment of other diseases that are characterized by the overexpression of EGFR, such as inflammatory diseases. Finally, the development of more potent and selective EGFR inhibitors based on the structure of this compound is an area of ongoing research.
合成法
The synthesis of 5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide involves several steps, including the reaction of 2-naphthylamine with thiosemicarbazide, followed by the reaction of the resulting compound with 2-chloro-5-nitrobenzoic acid. The final step involves the reduction of the nitro group to an amino group using a palladium catalyst. The resulting compound is purified by recrystallization to obtain this compound in its pure form.
科学的研究の応用
5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide has been extensively used in scientific research to investigate the mechanisms of various diseases. It acts as a selective inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane protein that is involved in the regulation of cell growth and differentiation. The inhibition of EGFR by this compound has been shown to have therapeutic potential for the treatment of cancer, as EGFR is often overexpressed in cancer cells.
特性
IUPAC Name |
5-chloro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS2/c19-16-8-7-15(24-16)17(22)21-18-20-14(10-23-18)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXVLIGFRHLRHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({[2-(2-biphenylyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B6000409.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-4-pentenamide](/img/structure/B6000416.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6000438.png)

![2-({4-ethyl-5-[(2-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B6000447.png)

![2-[(3-bromophenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6000456.png)


![5-[3-bromo-4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6000478.png)
![1-{5-[(2-benzyl-4-morpholinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B6000497.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(1-methylcyclopropyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6000499.png)
![(3R*,4R*)-1-(3-butenoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6000510.png)

